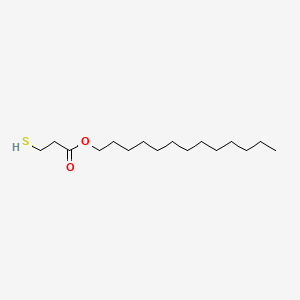

Tridecyl 3-mercaptopropionate

Description

Significance of Thiol Chemistry in Polymer Science

Thiol chemistry has become a cornerstone of modern polymer science due to its high efficiency, selectivity, and mild reaction conditions. tandfonline.combeilstein-journals.org The thiol-ene reaction, a radical-mediated addition of a thiol to a carbon-carbon double bond, is particularly prominent. beilstein-journals.orgrsc.org This reaction proceeds via a step-growth mechanism, enabling the formation of well-ordered polymer networks with tunable mechanical properties. beilstein-journals.org The versatility of thiol chemistry allows for its application in both the synthesis of polymers and the post-polymerization modification of existing polymer chains, providing a powerful tool for creating functional materials. tandfonline.comresearchgate.net The ability to introduce thiol groups into polymer structures imparts unique properties such as biocompatibility, biodegradability, and responsiveness to stimuli like light and pH. jsta.cl

Overview of Ester-Based Thiol Compounds in Emerging Technologies

Ester-based thiol compounds, which include a broad range of molecules with varying alkyl chain lengths and functionalities, are integral to the development of new technologies. nih.govnih.gov The ester component of these molecules influences properties such as hydrophobicity, solubility, and compatibility with different polymer matrices. This allows for the fine-tuning of material characteristics for specific applications. For instance, in the realm of biomaterials, thiol-ene polymerizations are used to create biodegradable networks for tissue engineering and drug delivery. nih.govresearchgate.net In the field of coatings and adhesives, these compounds contribute to the formulation of UV-curable resins with enhanced flexibility and adhesion. rsc.org Furthermore, the development of covalent adaptive networks (CANs) using dynamic thiol-ene chemistry is paving the way for self-healing and reprocessable materials. rsc.org

Research Trajectory of Tridecyl 3-Mercaptopropionate (B1240610) within Contemporary Polymer and Materials Science

Tridecyl 3-mercaptopropionate, a monofunctional thiol, has emerged as a significant compound in polymer and materials science research. scribd.comdiva-portal.org Its structure, featuring a C13 alkyl chain, provides a balance of reactivity from the thiol group and hydrophobicity from the long alkyl chain. This makes it a valuable component in various polymerization systems.

Initial research often utilized this compound as a model compound to study the kinetics and mechanisms of thiol-ene reactions. rsc.orgdiva-portal.orgresearchgate.net For example, studies involving the reaction of iso-tridecyl 3-mercaptopropionate with renewable resources like D-limonene have been crucial in understanding the reactivity of different double bonds and in designing novel thermoset resins. rsc.orgdiva-portal.org These investigations have provided a quantitative basis for predicting reaction dynamics and for synthesizing materials with controlled architectures. diva-portal.orgresearchgate.net

More recently, the focus has shifted towards leveraging the unique properties of this compound in the formulation of advanced materials. It is used as a reactive modifier and chain transfer agent to control the molecular weight and enhance the properties of polymers. nih.gov Its inclusion in light-curable siloxane resins for additive manufacturing highlights its role in developing materials with improved network homogeneity. google.com The compound's influence on the thermomechanical properties of polymers, such as glass transition temperature and thermal stability, is an active area of investigation. acs.orgrsc.org

Key Properties of this compound

| Property | Value |

| CAS Number | 50727-77-0 |

| Molecular Formula | C₁₆H₃₂O₂S |

| Molecular Weight | 290.5 g/mol |

| Key Structural Features | C₁₃ alkyl chain, thiol group |

Table based on data from

Research Highlights Involving this compound

| Research Area | Key Findings |

| Thiol-Ene Kinetics | The reaction of iso-tridecyl 3-mercaptopropionate with D-limonene showed preferential coupling at the exocyclic double bond, providing insights for designing renewable thermoset resins. rsc.orgdiva-portal.org |

| Additive Manufacturing | Included in formulations for light-curable siloxane resins to improve network homogeneity in 3D printed parts. google.com |

| Polymer Modification | Used as a monothiol to study and control the mechanical properties of polymers formed through reactions with multifunctional monomers. scribd.com |

| Renewable Materials | Investigated in kinetic studies with renewable diolefinic substrates like D-limonene to develop sustainable polymer systems. researchgate.netresearchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

tridecyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-16(17)13-15-19/h19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNLAPRQQJZBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068578 | |

| Record name | Propanoic acid, 3-mercapto-, tridecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50727-77-0 | |

| Record name | Tridecyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50727-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-mercapto-, tridecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050727770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, tridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-mercapto-, tridecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tridecyl 3 Mercaptopropionate

Established Synthetic Pathways for 3-Mercaptopropionate (B1240610) Esters

The synthesis of tridecyl 3-mercaptopropionate is primarily achieved through well-established esterification and transesterification reactions. These methods involve the reaction of 3-mercaptopropionic acid or its esters with tridecyl alcohol.

HS-CH₂-CH₂-COOH + C₁₃H₂₇OH ⇌ HS-CH₂-CH₂-COO-C₁₃H₂₇ + H₂O

To drive the equilibrium towards the formation of the ester, the water produced during the reaction is continuously removed, often through azeotropic distillation using a solvent like toluene. rsc.org

Several factors influence the efficiency of this reaction, including the choice of catalyst, reaction temperature, and the molar ratio of the reactants.

Catalysts:

Acid Catalysts: Strong acids such as sulfuric acid and p-toluenesulfonic acid (p-TSA) are commonly employed to catalyze the esterification. rsc.orgresearchgate.net The concentration of the acid catalyst is a critical parameter; an optimized concentration can lead to high purity of the desired product, while excessive amounts can promote side reactions. rsc.org

Solid Acid Catalysts: To circumvent issues associated with corrosive and difficult-to-remove liquid acid catalysts, solid acid catalysts like macroporous sulfonic acid resins (e.g., Amberlyst-15) have been explored. These offer advantages such as easier separation from the reaction mixture and potential for recycling.

Reaction Conditions: The reaction is typically carried out under reflux conditions at temperatures ranging from 120-140°C, depending on the solvent used. An inert atmosphere, such as nitrogen, is often maintained to prevent the oxidation of the thiol group (-SH) in 3-mercaptopropionic acid.

Table 1: Comparison of Catalysts for Esterification of 3-Mercaptopropionic Acid

| Catalyst | Typical Concentration | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid | 2-5% | High reactivity, low cost | Corrosive, difficult to remove |

| p-Toluenesulfonic Acid | Varies | Effective, solid form is easier to handle than H₂SO₄ | Can lead to side products at high concentrations |

| Amberlyst-15 | - | Recyclable, non-corrosive, easy separation | May have lower activity than liquid acids |

Transesterification, or ester interchange, presents an alternative route for the synthesis of this compound. This process involves the reaction of a lower alkyl ester of 3-mercaptopropionic acid, such as methyl 3-mercaptopropionate, with tridecyl alcohol. google.com The reaction is driven by the removal of the more volatile lower alcohol (e.g., methanol).

An example of such a reaction is the transesterification of dimethyltin (B1205294) bis(2-ethylhexyl 3-mercaptopropionate) with tridecyl alcohol to produce dimethyltin bis(this compound). google.com While this specific example involves an organotin compound, the underlying principle of ester exchange is applicable. The reaction between methyl 3-mercaptopropionate and tridecyl alcohol would proceed as follows:

HS-CH₂-CH₂-COO-CH₃ + C₁₃H₂₇OH ⇌ HS-CH₂-CH₂-COO-C₁₃H₂₇ + CH₃OH

This method can be advantageous as the starting methyl ester is often readily available. However, the reaction can be slow and may require a catalyst, such as dibutyltin (B87310) oxide, to achieve a reasonable conversion rate. google.com

Esterification Reactions of 3-Mercaptopropionic Acid with Tridecyl Alcohol

Novel Approaches in this compound Synthesis

Research into the synthesis of mercaptopropionate esters continues to evolve, with a focus on improving reaction efficiency, reducing environmental impact, and enhancing product purity.

The development of novel catalyst systems is a key area of research. For the related synthesis of methyl 3-mercaptopropionate via the addition of hydrogen sulfide (B99878) to methyl acrylate (B77674), various basic resins have been investigated as catalysts. google.com These include anion-exchange resins with tertiary amines or quaternary ammonium (B1175870) hydroxides as functional groups, as well as solid supports functionalized with guanidine (B92328) groups. google.com Such solid catalysts offer the benefits of easy separation and potential for continuous processing.

For direct esterification, enzymatic catalysis presents a green alternative to traditional acid catalysts, potentially operating under milder conditions and with higher selectivity.

Process intensification strategies aim to combine multiple unit operations into a single piece of equipment, leading to significant savings in capital cost, energy consumption, and waste generation. walshmedicalmedia.comscispace.comresearchgate.net Reactive distillation is a prime example of such a strategy, integrating chemical reaction and separation in one column. walshmedicalmedia.comscispace.comresearchgate.net

While direct application to the high-boiling this compound might be challenging, the principles have been successfully applied to the synthesis of its lower-boiling analog, methyl 3-mercaptopropionate. google.com In this process, the esterification of 3-mercaptopropionic acid with methanol (B129727) is carried out in a reactive distillation column. google.com The methyl 3-mercaptopropionate product is continuously separated from the reaction zone, driving the equilibrium towards completion and achieving high yields. walshmedicalmedia.comgoogle.com

Key parameters for the reactive distillation of methyl 3-mercaptopropionate include:

Catalyst: Solid acid catalysts like ZSM-5 molecular sieves, cation exchange resins, or macroporous sulfonic acid resins are packed within the column. google.com

Temperature: The reaction section is typically maintained between 70-100°C. google.com

Pressure: The column is operated at a pressure that facilitates the separation of the products. google.com

The insights gained from the reactive distillation of methyl 3-mercaptopropionate could potentially be adapted for the synthesis of higher esters like this compound, perhaps through a two-step process involving an initial reactive distillation to produce the methyl ester followed by a transesterification step.

Exploration of Catalyst Systems for Enhanced Reaction Efficiency

Purification and Isolation Techniques for Research-Grade this compound

Obtaining high-purity this compound is crucial for its use in research and specialized applications. Following synthesis, the crude product typically contains unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is therefore necessary.

Neutralization and Washing: If a liquid acid catalyst is used, the reaction mixture is first cooled and often diluted with a solvent like toluene. rsc.org The acidic catalyst is then neutralized with a basic solution, such as aqueous sodium hydroxide, followed by washing with water until the mixture is neutral. google.com

Solvent Removal: The organic solvent is removed under reduced pressure, for example, using a rotary evaporator. rsc.org

Distillation: For volatile impurities, distillation can be an effective purification method. However, due to the high boiling point of this compound, this is more applicable to the removal of lower-boiling point impurities.

Chromatography: For achieving research-grade purity, chromatographic techniques are often employed.

Column Chromatography: This is a standard method for separating the desired product from byproducts based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is useful for removing oligomeric or polymeric byproducts. rsc.org

The purity of the final product is typically assessed using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups, such as the ester carbonyl (C=O) and the thiol (S-H) stretch.

Chromatography (HPLC/GC): For quantitative assessment of purity and detection of residual reactants.

Mechanistic Investigations of Tridecyl 3 Mercaptopropionate in Polymerization Reactions

Role of Tridecyl 3-Mercaptopropionate (B1240610) as a Chain Transfer Agent in Radical Polymerization

The primary steps are:

Chain Transfer: Pn• + R-SH → Pn-H + RS•

Re-initiation: RS• + M → P1•

The efficiency of a CTA is defined by the chain transfer constant (C_tr_), which is the ratio of the rate constant for chain transfer (k_tr_) to the rate constant for propagation (k_p_). The long, hydrophobic tridecyl chain of tridecyl 3-mercaptopropionate influences its solubility and partitioning within polymerization systems, particularly in emulsion polymerization.

Emulsion polymerization is a complex, multiphase system typically consisting of water, monomer droplets, and micelles, which evolve into polymer particles. The kinetics of chain transfer using an agent like this compound in such a system are governed by several factors beyond the intrinsic reactivity of the thiol group.

The hydrophobic nature of the tridecyl group means the CTA is poorly soluble in water and will preferentially partition into the monomer droplets and, subsequently, the polymer particles where polymerization occurs. diva-portal.org This partitioning is crucial for its effectiveness. If the CTA is too hydrophobic, its transport from monomer droplets to the growing polymer particles can be diffusion-limited, reducing its efficiency in controlling molecular weight throughout the reaction. rsc.org

The table below summarizes the key kinetic considerations for this compound in emulsion polymerization.

| Kinetic Factor | Influence on Emulsion Polymerization |

| Partitioning | The hydrophobic tridecyl chain causes the CTA to reside primarily in the monomer/polymer phase where polymerization occurs. |

| Mass Transfer | Transport of the CTA from monomer droplets to polymer particles can be a rate-limiting step due to its low water solubility. rsc.org |

| Chain Transfer Constant (C_tr) | A high C_tr_ value leads to more frequent chain transfer events, resulting in lower molecular weight polymers. diva-portal.org |

| Radical Desorption | Thiyl radicals (RS•) can desorb from particles, potentially increasing nucleation rates or decreasing the overall polymerization rate depending on conditions. diva-portal.orgrsc.org |

This table is generated based on principles of emulsion polymerization kinetics.

The primary application of this compound as a CTA is to control the molecular weight and molecular weight distribution (MWD) of polymers. In emulsion polymerization, which can produce very high molecular weight polymers due to radical compartmentalization, CTAs are essential for achieving desired polymer properties. rsc.org

By increasing the concentration of this compound, the frequency of chain transfer events increases, leading to the formation of shorter polymer chains and thus a lower average molecular weight. nih.gov Research on related 3-mercaptopropionate esters has demonstrated their effectiveness. For instance, in the emulsion polymerization of acrylics, butyl 3-mercaptopropionate was used to prepare polymers where the particle size varied within a much narrower range compared to reactions without a CTA. nih.gov

Similarly, investigations using iso-octyl-3-mercaptopropionate (iOMP), a structural isomer mixture, in the emulsion polymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA) confirmed its role in controlling molecular weights. rsc.orgrsc.org The resulting polystyrenes often exhibited broad and bimodal molecular weight distributions, which was attributed to the different reactivities of the various isomers present in the commercial CTA. rsc.org This suggests that using a single, well-defined isomer like this compound could lead to a narrower MWD. The use of such CTAs enables a narrower MWD, which can improve the processing conditions and mechanical performance of the final polymer. rsc.org

The following table shows data from a study on the emulsion polymerization of styrene with iso-octyl 3-mercaptopropionate (iOMP) as the CTA, illustrating the effect of CTA concentration on molecular weight.

| Experiment | [iOMP] (g/L of St) | Viscosity-Average Molecular Weight (Mv) at ~95% Conversion |

| 1 | 4.6 | 135,000 |

| 2 | 9.2 | 80,000 |

| 3 | 18.4 | 45,000 |

| 4 (Control) | 0 | 1,200,000 |

Data adapted from a study on the emulsion polymerization of styrene at 70°C. rsc.org

Kinetics of Chain Transfer in Emulsion Polymerization Systems

Free-Radical Thiol-Ene Coupling Reactions Involving this compound

Beyond its role as a CTA, this compound is a key participant in free-radical thiol-ene coupling reactions. This "click" chemistry involves the radical-catalyzed addition of its thiol group across a carbon-carbon double bond (an "ene"). The reaction proceeds via a step-growth mechanism, which is fundamentally different from the chain-growth mechanism of radical polymerization. researchgate.netsemanticscholar.org

The general mechanism consists of two main steps:

Propagation: A thiyl radical (RS•) adds to an alkene, forming a carbon-centered radical intermediate. RS• + R'-CH=CH₂ → R'-C•H-CH₂-S-R

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the cycle. R'-C•H-CH₂-S-R + R-SH → R'-CH₂-CH₂-S-R + RS•

This cycle repeats, leading to the formation of a polymer network if multifunctional thiols or enes are used. Thiol-ene reactions are noted for their high efficiency, rapid rates, resistance to oxygen inhibition, and formation of homogenous networks. rsc.orgnih.govdiva-portal.org

Photoinitiation is a common method to trigger thiol-ene reactions, offering excellent spatial and temporal control. rsc.org The process is initiated by exposing a mixture of the thiol, the ene, and a photoinitiator to UV light. The photoinitiator absorbs the light and cleaves to form initiating radicals. rsc.org These radicals then abstract the labile hydrogen from the thiol group of this compound, generating the crucial thiyl radical that starts the coupling cycle. diva-portal.org

Detailed kinetic studies have been performed on the photoinitiated reaction between iso-tridecyl 3-mercaptopropionate and D-limonene, a renewable diolefin. rsc.orgresearchgate.netrsc.orgsemanticscholar.orgrsc.orgresearchgate.net D-limonene possesses two distinct double bonds: a trisubstituted internal double bond within the cyclohexene (B86901) ring and an external vinylidene (exo) double bond.

The conversion of the functional groups over time demonstrates the reaction's progression. High conversions for both thiol and ene groups can be achieved in a timely manner, making the reaction suitable for forming polymer networks. researchgate.netrsc.org

The table below presents kinetic data from a photoinitiated reaction of D-limonene and iso-tridecyl 3-mercaptopropionate.

| Time (min) | Exo-Alkene Conversion (%) | Endo-Alkene Conversion (%) |

| 0 | 0 | 0 |

| 5 | 52 | 8 |

| 10 | 70 | 11 |

| 20 | 85 | 13 |

| 40 | 95 | 15 |

| 60 | 98 | 16 |

Data derived from graphical representations in a study reacting D-limonene and iso-tridecyl 3-mercaptopropionate (1:0.5 mole ratio) with 1.0 wt% DMPA photoinitiator. researchgate.netresearchgate.net

The choice and concentration of the photoinitiator system directly impact the reaction dynamics by controlling the rate of thiyl radical generation. nih.govnih.gov In many kinetic studies of this compound, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA, also known as Irgacure 651) is used. rsc.orgrsc.orgresearchgate.netsemanticscholar.org

Photoinitiated Thiol-Ene Reactions

Regioselectivity and Selectivity in Thiol-Ene Additions (e.g., with D-Limonene)

The free-radical thiol-ene reaction involving this compound and D-limonene, a renewable diolefin, demonstrates notable regioselectivity. rsc.orgrsc.orgdiva-portal.orgdiva-portal.org D-limonene possesses two distinct unsaturated sites: an exocyclic isopropenyl double bond and an endocyclic trisubstituted double bond. rsc.orgrsc.org Experimental studies, including both thermally and photo-initiated reactions, have consistently shown that the thiol-ene coupling preferentially occurs at the exocyclic double bond. rsc.orgrsc.orgdiva-portal.orgdiva-portal.orgrsc.org

This selectivity is significant, with the reaction at the external vinylidene bond being approximately 6.5 times faster than at the internal 1-methyl-cyclohexene unsaturation. semanticscholar.orgrsc.org This preferential reactivity is attributed to a combination of factors. Primarily, the higher relative energy of the tertiary β-thioether carbon-radical intermediate that would be formed from the addition to the trisubstituted endocyclic double bond makes this pathway less favorable. rsc.orgrsc.org Steric hindrance also plays a moderate role, impeding the approach of the thiyl radical to the more sterically congested endocyclic double bond. rsc.orgrsc.orgsemanticscholar.org

The manipulation of stoichiometric ratios between the thiol and D-limonene can be used to control the reaction, favoring the formation of specific addition products. rsc.orgdiva-portal.orgdiva-portal.org For instance, using an excess of limonene (B3431351) can enhance the regioselective coupling at the exocyclic vinylidene bond. rsc.org This control over the reaction allows for the synthesis of limonene-terminated resins with varying degrees of functionality. rsc.orgrsc.orgdiva-portal.orgdiva-portal.org

The reaction proceeds through a series of propagation and chain-transfer steps, leading to mono- and di-addition products. rsc.orgrsc.org The initial attack of the thiyl radical on one of the double bonds of limonene forms a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and completing the addition. semanticscholar.org This process can occur at both the exocyclic and endocyclic positions, but the kinetic preference for the exocyclic bond dictates the primary product distribution. rsc.orgrsc.org

The table below summarizes the products formed from the free-radical thiol-ene coupling of (R)-(+)-limonene and iso-tridecyl 3-mercaptopropionate. rsc.org

| Reactant 1 | Reactant 2 | Product Type | Description |

| (R)-(+)-Limonene | iso-Tridecyl 3-mercaptopropionate | Mono-addition | Product of addition to the exocyclic double bond. |

| (R)-(+)-Limonene | iso-Tridecyl 3-mercaptopropionate | Mono-addition | Product of addition to the endocyclic double bond. |

| (R)-(+)-Limonene | iso-Tridecyl 3-mercaptopropionate | Di-addition | Product of addition to both the exocyclic and endocyclic double bonds. |

Thermally Initiated Thiol-Ene Reactions

Thermally initiated thiol-ene reactions involving this compound are a viable method for the formation of poly(thioether) networks. rsc.orgnih.gov These reactions are typically initiated by the thermal decomposition of an azo-compound, such as 2,2′-azobis(2-methylpropionitrile) (AIBN), at elevated temperatures, for example, 70 °C. rsc.orgrsc.org The radicals generated from the initiator abstract a hydrogen atom from the thiol group of this compound, creating a thiyl radical which then propagates the polymerization chain. core.ac.uk

The reaction can be conducted in bulk liquid conditions and is influenced by the stoichiometry of the reactants. rsc.orgrsc.orgdiva-portal.orgdiva-portal.org For instance, a 1:1 molar ratio of thiol to ene functional groups in the reaction between iso-tridecyl 3-mercaptopropionate and D-limonene, initiated with AIBN, leads to the formation of both mono- and di-addition products. rsc.orgrsc.org

The kinetics of the thermally initiated thiol-ene coupling of this compound can be analyzed to understand the reaction dynamics. An extended model has been developed to predict the free-radical thiol-ene reaction dynamics between D-limonene and iso-tridecyl 3-mercaptopropionate in bulk. rsc.orgrsc.orgdiva-portal.orgdiva-portal.org This model accounts for both primary (mono-additions) and secondary (di-addition) coupling modes through a multi-route mechanistic scheme involving propagation and chain-transfer steps. rsc.orgdiva-portal.orgdiva-portal.orgrsc.org

Experimental kinetic data from these reactions, obtained at different stoichiometries, have been successfully reproduced using simulation software, validating the proposed mechanistic scheme. rsc.orgdiva-portal.orgdiva-portal.orgrsc.org The kinetic analysis reveals that the reaction proceeds with favored coupling at the exocyclic double bond of D-limonene. rsc.orgrsc.orgdiva-portal.orgdiva-portal.orgrsc.org The reaction progress can be monitored by techniques such as FT-Raman spectroscopy, tracking the depletion of the thiol and ene functional groups over time. rsc.org

Both thermal and photoinitiation methods can be used to drive the thiol-ene reaction with this compound, but their efficiencies can differ. rsc.orgrsc.org Photoinitiated reactions, often using initiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA), generally exhibit superior reaction rates compared to thermally induced reactions. rsc.org

UV-irradiation can lead to near-quantitative yields of the di-addition product in a shorter timeframe compared to thermal methods. rsc.org For example, in the reaction of iso-tridecyl 3-mercaptopropionate with D-limonene, photoinitiation resulted in a more rapid consumption of the reactants. rsc.org Furthermore, photoinitiated systems can sometimes offer better control over the reaction and minimize secondary reactions, making them a suitable choice for "green" industrial synthesis processes. rsc.org The choice between thermal and photoinitiation can be a critical operational parameter for synthesizing functional terpene-based resins. rsc.org

The table below provides a comparative overview of the two initiation methods.

| Initiation Method | Initiator Example | Conditions | Key Advantages |

| Thermal | AIBN | ~70 °C | Simple setup, no light source required. |

| Photoinitiated | DMPA | Room Temperature, UV light | Higher reaction rates, can be more energy-efficient. rsc.org |

Kinetic Analysis of Thermal Thiol-Ene Coupling

Theoretical and Computational Modeling of Reaction Mechanisms

Theoretical and computational modeling play a crucial role in elucidating the complex reaction mechanisms of thiol-ene polymerizations involving this compound. rsc.orgsemanticscholar.orgrsc.orgrsc.org These models provide a deeper understanding of the kinetics and selectivity observed experimentally. diva-portal.orgdiva-portal.orgrsc.orgsemanticscholar.orgrsc.orgrsc.org

Detailed mechanistic schemes have been developed to describe the step-growth thiol-ene coupling reaction. rsc.orgrsc.orgsemanticscholar.orgrsc.org These schemes typically consist of a sequence of elementary propagation and chain-transfer steps. rsc.orgrsc.orgsemanticscholar.orgrsc.org For the reaction with a diene like D-limonene, the mechanism accounts for both primary (mono-addition) and secondary (di-addition) coupling events. rsc.orgdiva-portal.orgdiva-portal.orgrsc.org

A complex multi-route linear mechanism has been proposed, featuring several transitory radical species that share a common intermediate thiyl radical (RS•). rsc.orgrsc.org This model connects the multiple thiol-ene coupling cycles. The validity of these mechanistic schemes is tested by comparing numerical simulations with experimental kinetic data. rsc.orgdiva-portal.orgdiva-portal.orgrsc.org The simulation software COPASI has been effectively used for this purpose, showing good agreement between the predicted and observed reaction kinetics. rsc.orgdiva-portal.orgdiva-portal.orgrsc.orgrsc.orgresearchgate.net

The fundamental steps in the mechanism are:

Initiation: Generation of a thiyl radical (RS•) from the thiol.

Propagation: Addition of the thiyl radical to an ene (double bond) to form a carbon-centered radical.

Chain-Transfer: Abstraction of a hydrogen atom from another thiol molecule by the carbon-centered radical, forming the thioether product and regenerating the thiyl radical. semanticscholar.org

A key aspect of computational modeling is the estimation of rate coefficients for the individual elementary steps in the reaction mechanism. rsc.orgsemanticscholar.orgrsc.orgrsc.org By fitting the model to experimental data, it is possible to obtain numerical values for these rate constants. semanticscholar.orgrsc.orgresearchgate.net For the photoinduced thiol-ene reaction of D-limonene with iso-tridecyl 3-mercaptopropionate, rate coefficients for the propagation and chain-transfer steps have been estimated. semanticscholar.orgrsc.org

Kinetic modeling has revealed that the difference in reactivity between the two double bonds of D-limonene is primarily due to differences in the relative energy of the two tertiary insertion carbon radical intermediates, with steric factors playing a lesser role. semanticscholar.org The rate-limiting step in some cases has been identified as the chain-transfer hydrogen-abstraction reaction. semanticscholar.org

The table below presents a simplified overview of the types of rate coefficients estimated.

| Rate Coefficient | Description | Significance |

| kp | Propagation rate constant | Rate of addition of the thiyl radical to the double bond. |

| kct | Chain-transfer rate constant | Rate of hydrogen abstraction from the thiol. |

Prediction of Reaction Dynamics and Network Formation

The prediction of reaction dynamics and the subsequent formation of the polymer network are crucial for tailoring the final properties of materials synthesized through polymerization reactions involving this compound. Through a combination of kinetic modeling and computational simulations, researchers can gain insights into the complex interplay of factors that govern the polymerization process.

Kinetic Modeling and Simulation

Kinetic modeling serves as a fundamental tool for understanding and predicting the behavior of polymerization reactions. In the context of thiol-ene reactions involving this compound, extended models have been developed to forecast the free-radical reaction dynamics. rsc.orgrsc.orgdiva-portal.orgdiva-portal.org These models are often implemented in simulation software, such as the COmplex PAthway SImulator (COPASI), to numerically reproduce experimental kinetic data. rsc.orgsemanticscholar.org By introducing multi-route mechanistic schemes that account for various reaction steps like propagation and chain-transfer, a detailed picture of the reaction progress can be obtained. rsc.orgdiva-portal.orgdiva-portal.org

The kinetic concentration profiles obtained from experimental techniques like ¹H NMR spectroscopy can be modeled analytically and simulated to estimate reaction rate coefficients. semanticscholar.org This allows for the validation of proposed mechanistic schemes and provides a deeper understanding of the factors controlling the reaction, such as steric hindrance and the relative energies of radical intermediates. semanticscholar.orgdiva-portal.org

Factors Influencing Reaction Dynamics

Several factors have been identified to significantly influence the reaction dynamics in polymerizations with this compound. The structure of the alkene co-monomer plays a critical role. For instance, in reactions with d-limonene, the exocyclic double bond shows significantly higher reactivity towards the thiol than the endocyclic one. rsc.orgsemanticscholar.orgrsc.org This selectivity is attributed to a combination of steric factors and the relative stability of the resulting carbon-centered radicals. semanticscholar.orgdiva-portal.org

The reaction conditions, such as the initiation method (thermal or photo-initiated), also impact the reaction dynamics. rsc.orgrsc.orgdiva-portal.orgrsc.org Furthermore, the presence and concentration of a chain transfer agent can influence the molecular weight of the resulting polymer. conicet.gov.ar

The table below summarizes key findings from a study on the thiol-ene reaction between d-limonene and iso-tridecyl 3-mercaptopropionate, highlighting the preferential reaction at the exocyclic double bond. rsc.org

| Monomer | Functional Group | Conversion (%) after 180 min |

| d-Limonene | Exocyclic C=C | ~90 |

| Endocyclic C=C | ~20 | |

| iso-Tridecyl 3-mercaptopropionate | Thiol (-SH) | ~55 |

Network Formation and Structure Prediction

The ultimate goal of many polymerization reactions is the formation of a three-dimensional polymer network. The prediction of this network's structure is essential as it dictates the material's macroscopic properties. Computational approaches that combine kinetic Monte Carlo and molecular dynamics simulations are being developed to predict the formation of 3D networks in both time and space. nih.gov These models can account for variations in chemical reactivity, diffusivity, and the spatial arrangement of monomers. nih.gov

For thiol-ene systems, kinetic models can predict gel points and the molecular weight distribution of the polymer chains in the pre-gel regime. researchgate.net The extent of homopolymerization of the ene monomer can significantly affect the average molecular weight and the gel point, shifting it to lower conversions and shorter reaction times. researchgate.net

The mechanistic and kinetic information gathered from these predictive models serves as a quantitative tool to assess the potential of monomers like d-limonene in forming cross-linked poly(thioether) networks with multifunctional thiols such as those derived from mercaptopropionates. semanticscholar.orgrsc.org By understanding the reaction dynamics, it becomes possible to synthesize resins with specific architectures, such as limonene-terminated macromonomers, which can then be used as precursors for creating tailored polymer networks. rsc.orgdiva-portal.orgdiva-portal.orgdiva-portal.org

The following table presents a simplified overview of how different factors can influence network formation in a thiol-ene polymerization involving a mercaptopropionate.

| Factor | Influence on Network Formation |

| Monomer Functionality | Higher functionality of the thiol or ene leads to a higher crosslink density. |

| Stoichiometry (Thiol:Ene Ratio) | An off-stoichiometry ratio can lead to the formation of dangling chains and a less perfect network. |

| Reaction Kinetics | Faster reaction rates can lead to a more heterogeneous network structure if diffusion becomes a limiting factor. |

| Homopolymerization of Ene | Can lead to the formation of longer chains between crosslinks and affect the average molecular weight. researchgate.net |

Application in Polymer and Material Design for Advanced Performance

Development of Thiol-Ene Thermoset Resins

Thiol-ene chemistry is a powerful and versatile tool for the creation of crosslinked polymer networks, known as thermoset resins. rsc.org Tridecyl 3-mercaptopropionate (B1240610), as a monofunctional thiol, is a key reactant in these systems. rsc.orgdiva-portal.orgrsc.org The thiol-ene reaction involves the addition of a thiol group (-SH) across a carbon-carbon double bond (ene), a process that can be initiated by heat or UV light. rsc.orgresearchgate.net This reaction is known for its high efficiency, rapid rates, and lack of oxygen inhibition, making it an attractive method for industrial applications. rsc.orgrsc.org

A significant area of research focuses on the use of renewable resources in polymer synthesis to reduce reliance on petrochemicals. rsc.orgrsc.org D-limonene, a terpene derived from citrus fruit peels, is a promising bio-based building block due to its two reactive double bonds. rsc.orgdiva-portal.orgrsc.org Tridecyl 3-mercaptopropionate has been successfully reacted with D-limonene in thiol-ene systems to create bio-based thermoset resins. rsc.orgdiva-portal.orgrsc.org

Studies have shown that the free-radical thiol-ene reaction between D-limonene and iso-tridecyl 3-mercaptopropionate exhibits selectivity, with the exo-isopropenyl double bond of limonene (B3431351) being more reactive than the endocyclic double bond. rsc.orgrsc.orgrsc.org This difference in reactivity allows for controlled polymer synthesis. rsc.orgrsc.org By adjusting the stoichiometry of the reactants, it is possible to favor certain reaction pathways. rsc.orgrsc.orgresearchgate.net For instance, using an excess of limonene relative to the thiol can lead to the formation of well-defined macromonomers. researchgate.net Conversely, altering the initial thiol-ene stoichiometry to a 1:0.5 ratio can produce high molecular weight "hyperbranched oligomeric-like" structures. researchgate.netrsc.org These bio-based networks, incorporating the bulky cycloaliphatic structure of limonene, can exhibit enhanced glass transition temperatures and stiffness compared to conventional thiol-ene systems. researchgate.netdiva-portal.org

The versatility of this system allows for the creation of materials ranging from flexible elastomers to more rigid thermosets, potentially useful as sealants, adhesives, and coatings. researchgate.netrsc.orgrsc.org

The cross-linking density of a polymer network is a critical parameter that dictates its mechanical and thermal properties. By carefully designing the thiol-ene formulation, it is possible to tune the cross-linking density of the resulting thermoset. The use of multifunctional thiols, such as trimethylolpropane (B17298) tris(3-mercaptopropionate), in conjunction with ene compounds allows for the formation of densely cross-linked networks. In contrast, monofunctional thiols like this compound can be used to control and limit the extent of cross-linking or to modify the network structure.

The ability to create networks with varying cross-linking densities is essential for tailoring materials to specific applications. For example, a higher cross-linking density generally leads to a more rigid material with a higher glass transition temperature, while a lower density results in a more flexible and elastomeric material. Research has demonstrated that by varying the comonomer feed ratio in thiol-ene systems, it is possible to produce thermoset films with a range of thermal and mechanical properties. diva-portal.org

The selective reactivity of D-limonene's double bonds in thiol-ene reactions with this compound can be exploited to synthesize multifunctional network precursors. rsc.orgrsc.org By controlling the reaction conditions and stoichiometry, it is possible to create limonene-terminated resins where the more reactive exo-vinylidene bond has reacted with the thiol, leaving the less reactive endocyclic double bond available for subsequent reactions. rsc.orgrsc.orgdiva-portal.org

These ene-terminated resins serve as valuable macromolecular precursors for the photo-induced synthesis of more complex thiol-ene thermosets. diva-portal.org This stepwise approach allows for greater control over the final network architecture and properties. Manipulating the initial thiol-limonene mole ratio, guided by numerical model simulations, provides a convenient method for designing these multifunctional precursors and visualizing the reaction kinetics. rsc.orgdiva-portal.org This strategy is a powerful tool for chemists aiming to design bespoke thiol-ene systems based on limonene. rsc.orgrsc.org

Design of Networks with Tunable Cross-Linking Densities

Functionalization of Polymeric Materials

Thiol-ene chemistry, utilizing compounds like this compound, is not only for the bulk synthesis of thermosets but also for the modification and functionalization of existing polymeric materials.

The surface properties of a material are critical for its interaction with the environment and other materials. Thiol-ene chemistry offers a robust method for surface modification, allowing for the introduction of specific functionalities onto a polymer surface. rsc.org This can be achieved by reacting thiol-containing molecules, such as this compound, with polymers that have accessible double bonds on their surface.

This "click" chemistry approach is highly efficient and can be performed under mild conditions, often triggered by UV light, which allows for spatial and temporal control over the modification process. rsc.orgnih.gov For example, surfaces rich in unreacted acrylate (B77674) or vinyl groups can be functionalized with thiols to introduce new chemical groups. nih.gov This technique has been used to functionalize cross-linked poly(divinylbenzene) microspheres, demonstrating the versatility of thiol-ene chemistry for modifying the surfaces of pre-formed polymer structures. rug.nl Such modifications can be used to alter surface properties like wettability, adhesion, and biocompatibility.

Thiol-ene click chemistry provides a straightforward and efficient one-step method for the synthesis of highly functional polyols. westmont.edu Polyols are important precursors for a wide range of polymers, most notably polyurethanes. By reacting a multifunctional thiol with a compound containing both a double bond and a hydroxyl group, it is possible to create polyols with a high density of hydroxyl groups.

While research has demonstrated the synthesis of polyols using multifunctional thiols like trimethylolpropane tris(3-mercaptopropionate) and pentaerythritol (B129877) tetrakis(3-mercaptopropionate), the principles of thiol-ene chemistry allow for the use of monofunctional thiols like this compound to precisely control the structure and functionality of the resulting molecules. westmont.edu For instance, reacting this compound with a di-ene alcohol would result in a molecule with two newly formed thioether linkages and two hydroxyl groups. This photochemical reaction typically proceeds with high yields in the presence of a photoinitiator under UV irradiation. westmont.edu The ability to synthesize custom polyols opens up possibilities for creating new polyurethane foams, coatings, and elastomers with tailored properties. techscience.com

Surface Modification through Thiol-Ene Chemistry

Advanced Materials for Specific Applications

The unique structure of this compound, which combines a reactive thiol with a hydrophobic tridecyl chain, makes it a valuable component in the formulation of a variety of advanced materials.

In the realm of coatings and adhesives, this compound is noted for its utility in formulations that require specific performance characteristics. It is listed as a mono(thi)ol compound that can be included in photochromic coating compositions to enhance properties like the refractive index of the resulting plastic lenses. paintsandcoatingsexpert.comgoogleapis.com The long alkyl chain of this compound can improve compatibility with hydrophobic resins and influence the final properties of the cured material. Its role extends to polyurethane-based systems where it can be used to create photochromic layers with desirable durability and optical performance. paintsandcoatingsexpert.comepo.org

The compound's participation in thiol-ene "click" chemistry is particularly relevant for developing cross-linked networks. researchgate.net For instance, research into bio-derived polymers has explored the cross-linking of materials with multifunctional thiols to create coatings with high transparency, hardness, and solvent resistance. researchgate.net this compound is also mentioned in the context of creating renewable thermoset resins from feedstocks like D-limonene, which can be formulated into elastomers suitable for sealants and adhesives. rsc.org

This compound finds application in the development of elastomers and rubbers with customized mechanical properties. It is used in the synthesis of renewable thermoset resins, which, when cured, result in flexible and amorphous elastomers. rsc.org These materials can be used as sealants and adhesives. rsc.org The properties of these elastomers can be adjusted by varying the amount of unreacted thiol, which acts as a plasticizer. rsc.org The inclusion of this compound can also enhance the glass-transition temperature and stiffness of traditional thiol-ene networks. rsc.org

The compound is also identified as a component in semi-solid sealants and elastomers. Furthermore, its use in the creation of bio-based polymers, such as those derived from limonene, highlights its role in producing sustainable plastics and elastomers. researchgate.net

This compound is a component in the formulation of advanced optical materials, including high refractive index coatings and resins for 3D printing. It is listed as a thiol compound that can be used in photochromic coating compositions to achieve a high refractive index in the final optical material. paintsandcoatingsexpert.com The compound is also included in curable compositions for optical materials where it contributes to the durability of the cured body. epo.org

In the field of additive manufacturing, this compound is mentioned as a component in light-curable siloxane resins and other photocurable resin compositions for 3D printing. justia.comgoogle.com These resins are designed to produce objects with excellent mechanical properties, such as impact resistance and flexural modulus. justia.com The use of this compound in thiol-ene based resins for 3D printing is noted, although challenges related to the odor of thiol crosslinkers are also acknowledged. google.com Research has also explored its use in creating photosensitive dual-curable resins suitable for optical 3D printing, demonstrating high printing accuracy. ktu.edu

The amphiphilic nature of this compound, stemming from its hydrophobic alkyl chain and reactive thiol group, makes it suitable for use as an interface modifier in filled polymer composites. Although direct studies focusing solely on this compound as an interface modifier are not prevalent in the provided search results, its properties are analogous to similar long-chain functionalized molecules used for this purpose. The long alkyl chain can enhance compatibility and dispersion of fillers within a polymer matrix. This is similar to how lauryl 3-mercaptopropionate is used to enhance filler dispersion in composite materials.

Optical Materials Development (e.g., High Refractive Index Coatings, 3D Printing Resins)

Structure-Reactivity Relationships in Material Performance

The performance of this compound in material applications is intrinsically linked to its molecular structure, particularly the interplay between its reactive thiol group and its long alkyl chain.

The length of the alkyl chain in mercaptopropionate esters has a significant impact on their compatibility with polymer resins and the kinetics of their reactions. The tridecyl (C13) chain in this compound imparts a high degree of hydrophobicity. This increased hydrophobicity enhances its solubility and compatibility with non-polar or hydrophobic polymer matrices.

Conversely, the long alkyl chain can also introduce steric hindrance, which may influence reaction kinetics. Compared to smaller esters like methyl or butyl 3-mercaptopropionate, the bulkier tridecyl group can slow down the rate of reactions such as the thiol-ene coupling. However, this effect on kinetics can be a tool for controlling polymerization processes. For example, in studies involving the reaction of iso-tridecyl 3-mercaptopropionate with d-limonene, the reaction kinetics were modeled to understand and design renewable thermoset resins. rsc.orgdiva-portal.org These studies demonstrate that off-stoichiometry manipulations can be used to control the synthesis of multifunctional network precursors. rsc.orgdiva-portal.org

The table below summarizes the influence of alkyl chain length on the properties of various alkyl 3-mercaptopropionates, providing context for the specific characteristics of the tridecyl variant.

| Compound Name | Alkyl Chain | Key Observations on Properties |

| Methyl 3-mercaptopropionate | C1 | Balanced hydrophobicity; used in micelle crosslinking. |

| Butyl 3-mercaptopropionate | C4 | Shorter chain allows for faster reaction rates but may result in lower glass transition temperatures. |

| Lauryl 3-mercaptopropionate | C12 | High hydrophobicity, influencing solubility and compatibility in polymer matrices. |

| This compound | C13 | High hydrophobicity improves compatibility with hydrophobic resins; may exhibit slower reaction kinetics due to steric hindrance. |

This structure-property relationship is crucial for formulators, allowing them to select the appropriate alkyl 3-mercaptopropionate to achieve the desired balance of reaction speed, compatibility, and final material properties.

Influence of Functionality (mono- vs. multi-functional thiols) on Network Properties

The functionality of the thiol monomer is a critical design parameter in thiol-ene and thiol-Michael polymerizations, exerting a profound influence on the resultant network architecture and, consequently, its macroscopic properties. The choice between a monofunctional thiol, such as this compound, and a multifunctional thiol (e.g., di-, tri-, or tetrafunctional) dictates the degree of crosslinking and the final material characteristics. rsc.orgrsc.org

Monofunctional thiols, possessing a single reactive thiol (-SH) group, primarily act as chain transfer agents or chain stoppers. In a polymerization with multifunctional 'ene' monomers, the incorporation of a monofunctional thiol limits the growth of the polymer network by capping potential crosslinking sites. This prevents the formation of an infinite network, effectively controlling the molecular weight between crosslinks or, if used in high enough concentration, preventing gelation altogether. rsc.orgrsc.org For instance, iso-tridecyl 3-mercaptopropionate has been utilized as a monofunctional model compound to study the kinetics of thiol-ene reactions without the complexities of network formation. rsc.orgresearchgate.netsemanticscholar.org The inclusion of such monofunctional species generally leads to materials with lower crosslink density, increased flexibility, and lower glass transition temperatures (Tg). diva-portal.org

In contrast, multifunctional thiols are the fundamental building blocks for creating a crosslinked polymer network. researchgate.net Thiols with two or more functional groups can connect multiple 'ene' monomer units, leading to the formation of a three-dimensional covalent structure. The number of thiol groups per molecule (the functionality) directly correlates with the potential crosslink density of the final thermoset. nih.govacs.org

Detailed Research Findings

The direct impact of thiol functionality on network properties has been a subject of extensive research. Studies systematically comparing polymers made with thiols of varying functionalities demonstrate clear structure-property relationships.

Crosslink Density and Gel Content: The most direct effect of increasing thiol functionality is the enhancement of the network's crosslink density. nih.gov For a given 'ene' monomer, moving from a difunctional to a trifunctional or tetrafunctional thiol increases the number of covalent bonds per unit volume. This is because higher functionality thiols create more junction points in the network. For example, in thiol-ene polymer networks, the gel content was found to be higher for networks cured with tetrafunctional thiols (4SH) compared to those cured with trifunctional thiols (3SH), a direct consequence of the higher cross-linking densities in the former. acs.org Thiol-yne systems inherently produce higher crosslink densities than analogous thiol-ene systems because each alkyne group can react with two thiol groups, making the alkyne effectively difunctional in this context. nih.gov

Thermomechanical Properties: The glass transition temperature (Tg) and the storage modulus (E') of a polymer network are strongly dependent on its crosslink density. A higher crosslink density restricts the mobility of polymer chains, thus requiring more thermal energy for the transition from a glassy to a rubbery state. Research has consistently shown that increasing the functionality of the thiol crosslinker elevates the Tg of the resulting material. nih.govnih.gov For example, a study on thiol-yne networks demonstrated that a system based on a tetrafunctional thiol (pentaerythritol tetrakis(3-mercaptopropionate), PETMP) and a difunctional alkyne had a Tg of 48.9 °C, which was significantly higher than the -22.3 °C Tg of an analogous thiol-ene network made from PETMP and a difunctional vinyl ether. nih.gov This difference was attributed to the much higher cross-link density of the thiol-yne network. nih.gov Similarly, the rubbery modulus, which is the storage modulus above the Tg, is directly proportional to the crosslink density. Networks with higher thiol functionality exhibit higher rubbery moduli. nih.govnih.gov

Conversely, the introduction of a monofunctional thiol has the opposite effect. In a study modifying a network of pentaerythritol triallyl ether (APE) and pentaerythritol tris(3-mercaptopropionate) (PETMP) with a monofunctional acrylamide, the crosslink density and storage modulus above Tg decreased as the concentration of the monofunctional component increased. usm.edu

Mechanical Performance: The mechanical properties such as tensile strength and Young's modulus are also governed by thiol functionality. Higher functionality leads to a more tightly crosslinked network, resulting in a stiffer and stronger material with a higher Young's modulus. nih.gov However, this often comes at the cost of reduced elongation at break, as the dense network is less able to accommodate strain before fracturing. nih.gov Research on thiol-ene functionalized siloxanes showed that networks with a high concentration of thiol functionalities exhibited higher ultimate strengths and Young's moduli but lower elongation at break. nih.gov

The following data tables summarize the general trends and specific findings from research.

Table 1: General Influence of Thiol Functionality on Polymer Network Properties

| Property | Monofunctional Thiol (e.g., this compound) | Multifunctional Thiol (e.g., PETMP) |

|---|---|---|

| Role in Network | Chain Terminator / Plasticizer / Modifier | Crosslinker / Network Former |

| Crosslink Density | Decreases | Increases with functionality |

| Glass Transition Temp. (Tg) | Decreases | Increases with functionality nih.gov |

| Rubbery Modulus | Decreases | Increases with functionality nih.govnih.gov |

| Tensile Strength | Decreases | Increases with functionality nih.gov |

| Elongation at Break | Increases | Decreases with functionality nih.gov |

Table 2: Research Data on Thiol Functionality vs. Network Properties

| Thiol System | 'Ene' System | Thiol Functionality | Glass Transition Temp. (Tg) | Rubbery Modulus (at Tg + 40°C) | Source |

|---|---|---|---|---|---|

| PETMP / BDDVE | Thiol-Ene | 4 | -22.3 °C | 13 MPa | nih.gov |

| PETMP / DDY | Thiol-Yne | 4 | 48.9 °C | 80 MPa | nih.gov |

| APE-PETMP | Thiol-Ene | 3 | Base Value | Base Value | usm.eduacs.org |

| APE-PETMP + 10 mol% DAm¹ | Thiol-Ene | 3 (modified) | Increases | Decreases | usm.eduacs.org |

| APE-PETMP + 50 mol% DAm¹ | Thiol-Ene | 3 (modified) | Increases significantly | Decreases significantly | usm.eduacs.org |

| F-CA + 3SH² | Thiol-Ene | 3 | 47.1 °C | Not Reported | acs.org |

| F-CA + 4SH³ | Thiol-Ene | 4 | 55.4 °C | Not Reported | acs.org |

Analytical and Characterization Techniques in Tridecyl 3 Mercaptopropionate Research

Spectroscopic Methods for Reaction Monitoring and Product Analysis

Spectroscopic techniques are fundamental in tracking the progress of reactions involving tridecyl 3-mercaptopropionate (B1240610) and analyzing the chemical structure of the products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the conversion of functional groups in reactions involving tridecyl 3-mercaptopropionate. researchgate.netrsc.orgresearchgate.net Specifically, ¹H NMR is employed to monitor the disappearance of reactant signals and the appearance of product signals over time.

In studies of thiol-ene coupling reactions between D-limonene and iso-tridecyl 3-mercaptopropionate, ¹H NMR has been used to track the conversion of the exo- and endo-alkene functional groups of limonene (B3431351). researchgate.net For instance, in a photo-initiated reaction, the terminal (exocyclic) ene group of limonene showed approximately 80% conversion after 180 minutes of UV irradiation, while the internal (endocyclic) ene group reacted much slower, reaching only 10% conversion in the same timeframe. researchgate.net The integral areas of the proton signals corresponding to the unsaturations, typically found around 4.7 ppm (exocyclic) and 5.4 ppm (endocyclic), are normalized against a stable internal reference, such as the protons of the -CH₂-O- group in the thiol, to calculate the conversion. researchgate.net

Key ¹H NMR Signal Assignments for Thiol-Ene Reaction Monitoring:

| Functional Group | Chemical Shift (ppm) | Significance in Reaction Monitoring |

| Exocyclic vinylidene protons (limonene) | ~4.7 | Disappearance indicates reaction at the terminal double bond. |

| Endocyclic proton (limonene) | ~5.4 | Disappearance indicates reaction at the internal double bond. |

| -CH₂-O- protons (this compound) | ~4.1 | Used as an internal standard for normalization. researchgate.net |

Samples for ¹H NMR analysis are typically prepared by dissolving a small amount of the reaction mixture in a deuterated solvent like chloroform-d (B32938) (CDCl₃). rsc.org

Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are invaluable for tracking changes in functional groups during polymerization reactions with this compound. researchgate.net

FTIR Spectroscopy is particularly useful for identifying the presence and disappearance of specific bonds. In the context of this compound chemistry, key absorptions include the S-H stretch of the thiol group (around 2570 cm⁻¹) and the ester C=O stretch (around 1730 cm⁻¹). The disappearance of the S-H peak is a clear indicator of thiol consumption during a thiol-ene reaction.

Raman Spectroscopy offers complementary information and is especially effective for monitoring the conversion of both thiol and ene functional groups. researchgate.net In the reaction between (R)-(+)-limonene and iso-tridecyl 3-mercaptopropionate, the depletion of the thiol group can be observed by the decrease in the intensity of the S-H stretching band at 2573 cm⁻¹. researchgate.net Simultaneously, the disappearance of the C=C stretching bands, particularly the one at 1645 cm⁻¹ corresponding to the exocyclic double bond of limonene, indicates the progress of the ene reaction. researchgate.net The carbonyl group (C=O) at approximately 1735 cm⁻¹ can serve as an internal reference band for spectral normalization. researchgate.net

Characteristic Vibrational Frequencies for Functional Group Tracking:

| Functional Group | Technique | Wavenumber (cm⁻¹) | Significance |

| Thiol (S-H) Stretch | FTIR/Raman | ~2573 | Disappearance indicates thiol consumption. researchgate.net |

| Carbonyl (C=O) Stretch | FTIR/Raman | ~1735 | Can be used as an internal reference. researchgate.net |

| Exocyclic Alkene (C=C) Stretch | Raman | ~1645 | Disappearance indicates ene consumption. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conversion Quantification

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatographic methods are essential for assessing the purity of this compound and for characterizing the molecular weight distribution of polymers derived from it.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a critical technique for determining the molecular weight and molecular weight distribution (Đ or polydispersity index) of polymers. polymersource.canih.gov This information is vital for understanding how the polymer's size distribution influences its physical properties, such as viscosity and mechanical strength. polymersource.ca

In the context of polymers synthesized using this compound, SEC is used to analyze the resulting products. conicet.gov.ar The technique separates polymer chains based on their hydrodynamic volume, with larger molecules eluting faster than smaller ones. nih.gov While conventional SEC relies on calibration with polymer standards, coupling SEC with detectors like multi-angle light scattering (MALS) allows for the determination of absolute molecular weights without the need for such standards. nih.govrsc.org However, for some branched polymers, the universal calibration with a viscometer may provide more accurate results for the number-average molecular weight (Mn) and the lower molar mass region of the distribution. researchgate.net

Rheological Studies of Pre-Polymerization Mixtures and Cured Networks

Rheology, the study of the flow and deformation of matter, provides crucial insights into the behavior of both the initial liquid mixtures and the final cured polymer networks involving this compound. pressbooks.pub

Rheological studies on pre-polymerization mixtures can help in understanding the viscosity and processing characteristics of the formulation. For the cured networks, rheological measurements, often performed using a rheometer, can determine viscoelastic properties such as the storage modulus (E') and loss modulus (E''). pressbooks.pubrsc.org These parameters are indicative of the material's stiffness and energy dissipation characteristics, respectively. researchgate.net The glass transition temperature (Tg), a key property of polymers, can be determined from the peak of the tan delta curve (the ratio of loss modulus to storage modulus). rsc.org Such studies have shown that incorporating the bulky cycloaliphatic structure of limonene, through reactions with thiols like this compound, can increase the rigidity and glass transition temperature of the resulting polymer networks. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Tridecyl 3-Mercaptopropionate (B1240610) in Advanced "Click" Chemistry Applications beyond Thiol-Ene

The utility of Tridecyl 3-mercaptopropionate in "click" chemistry is expanding beyond the well-established thiol-ene reactions. researchgate.net Researchers are increasingly exploring its potential in other "click" reactions, such as thiol-yne and thia-Michael additions, to create novel materials with tailored properties.

Thiol-Yne Chemistry: The thiol-yne reaction, a double addition of thiols to alkynes, offers a pathway to highly cross-linked and functionalized polymers. mpg.dersc.org The use of this compound in thiol-yne polymerizations can lead to materials with increased network density and unique mechanical properties. rsc.org This approach allows for the synthesis of hyperbranched and complex polymer architectures. mpg.de The resulting polymers, with their high sulfur content, can exhibit high refractive indices, making them suitable for optical applications. rsc.org

Thia-Michael Addition: The thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is another promising area. srce.hrchemistrysteps.com This reaction is highly efficient for carbon-sulfur bond formation and is instrumental in synthesizing a variety of organo-sulfur compounds with potential applications in medicinal chemistry and material science. srce.hrnih.gov this compound can act as the Michael donor, reacting with various Michael acceptors to create functional materials. srce.hrgoogle.com The reaction can be catalyzed by various agents, including ferric chloride, to achieve high yields in short reaction times. srce.hr

| "Click" Reaction | Description | Potential Advantages with this compound |

| Thiol-Ene | Radical-mediated addition of a thiol to an alkene. | Well-established, efficient, oxygen tolerant. researchgate.netrsc.org |

| Thiol-Yne | Double addition of a thiol to an alkyne. | Higher cross-linking density, increased functionality, high refractive index materials. mpg.dersc.org |

| Thia-Michael Addition | Conjugate addition of a thiol to an α,β-unsaturated carbonyl. | Efficient C-S bond formation, synthesis of functional organo-sulfur compounds. srce.hrchemistrysteps.com |

Sustainable Synthesis and Bio-Derived Feedstocks for this compound Production

The increasing demand for sustainable and environmentally friendly chemical processes is driving research into the green synthesis of this compound. nih.gov This involves exploring bio-derived feedstocks for its precursors, tridecyl alcohol and 3-mercaptopropionic acid.

Bio-derived Tridecyl Alcohol: While traditionally derived from petrochemical sources, research is underway to produce long-chain alcohols like tridecyl alcohol from renewable resources. One promising route is the conversion of fatty acids from vegetable oils. ieabioenergy.com

Bio-synthesis of 3-Mercaptopropionic Acid: 3-Mercaptopropionic acid (3-MPA) can be synthesized through biological pathways. For instance, the hyperthermophilic methanogen Methanocaldococcus jannaschii has been found to produce 3-MPA. nih.gov The biosynthesis involves the conversion of malate (B86768) semialdehyde and hydrogen sulfide (B99878). nih.gov Further research into optimizing these microbial production methods could lead to a sustainable source of 3-MPA. nih.govnih.gov

Development of Smart Materials Utilizing this compound Derivatives

"Smart" or stimuli-responsive materials, which can change their properties in response to external stimuli like temperature, pH, or light, represent a frontier in materials science. nih.govjapsonline.comrsc.org The incorporation of this compound and its derivatives into polymer networks can impart these "smart" functionalities.

The thiol group in this compound allows for its integration into various polymer systems. For instance, it can be used to create hydrogels that exhibit thermoresponsive behavior, changing their swelling properties with temperature. nih.govjapsonline.com This is particularly relevant for biomedical applications like drug delivery and tissue engineering. nih.gov

Furthermore, the ester linkage in this compound can be designed to be cleavable under specific conditions, leading to degradable or reprocessable materials. This opens up possibilities for creating environmentally friendly polymers and materials with self-healing capabilities. By copolymerizing with other functional monomers, a wide range of smart materials with tailored responses can be developed. researchgate.netrsc.org

| Stimulus | Potential Application of this compound-based Smart Material |

| Temperature | Thermoresponsive hydrogels for controlled drug release or tissue engineering scaffolds. nih.govjapsonline.com |

| pH | pH-sensitive polymers for targeted drug delivery to specific tissues or organelles. japsonline.com |

| Light | Photo-responsive materials for on-demand degradation or property changes. japsonline.com |

| Redox | Redox-responsive systems for targeted therapy, leveraging the thiol group's reactivity. sigmaaldrich.com |

Integration of this compound in Additive Manufacturing and 3D Printing Technologies

Additive manufacturing, or 3D printing, is revolutionizing the fabrication of complex, customized objects. researchgate.netnih.gov this compound is a valuable component in the formulation of photopolymer resins used in techniques like vat photopolymerization. google.comd-nb.info

In thiol-ene and thiol-acrylate based photopolymer resins, this compound can act as a chain transfer agent or a comonomer. google.comresearchgate.net Its inclusion can influence the curing kinetics, mechanical properties, and final performance of the 3D-printed object. rsc.orgresearchgate.net The long alkyl chain of the tridecyl group can enhance the hydrophobicity and flexibility of the resulting polymer network.

The use of this compound in 3D printing resins is particularly advantageous for creating biocompatible materials for dental and medical applications. mdpi.com For instance, it can be incorporated into resins for printing dental prostheses, surgical guides, and other patient-specific devices. mdpi.com The development of recyclable photopolymer resins is another emerging area where the dynamic chemistry of thiol-containing compounds can be leveraged. d-nb.info

| 3D Printing Technology | Role of this compound | Potential Benefits |

| Vat Photopolymerization (e.g., SLA, DLP) | Comonomer or chain transfer agent in thiol-ene/acrylate (B77674) resins. google.commdpi.com | Control over curing speed, improved mechanical properties (e.g., flexibility), enhanced hydrophobicity. rsc.org |

| Bioprinting | Component of bio-inks for creating tissue scaffolds. | Biocompatibility, tunable degradation rates. |

| Recyclable 3D Printing | Component in resins with dynamic covalent bonds. | Enables depolymerization and re-printing of materials. d-nb.info |

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Tridecyl 3-mercaptopropionate in laboratory settings?

- Methodological Answer :

- Handling : Use static electricity discharge prevention measures (e.g., grounded equipment) and wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to potential irritation .

- Storage : Store in tightly sealed glass containers in cool (<25°C), well-ventilated areas away from sunlight and strong oxidizers (e.g., peroxides, nitrates) .

- Waste Disposal : Neutralize residual material with alkaline solutions (e.g., sodium bicarbonate) before disposal via licensed hazardous waste facilities .

Q. What synthetic methodologies are employed in the preparation of this compound?

- Methodological Answer :

- Esterification : React 3-mercaptopropionic acid with tridecanol using acid catalysts (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Distill under reduced pressure (e.g., 0.1–1 mmHg) to isolate the ester. Confirm purity via gas chromatography (GC) with flame ionization detection .

Q. Which analytical techniques are suitable for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR in CDCl₃ to identify thiol (-SH) proton suppression and ester carbonyl signals (~170 ppm) .

- FTIR : Detect characteristic S-H stretch (~2550 cm⁻¹) and ester C=O (~1730 cm⁻¹) .

- HPLC : Employ C18 columns with UV detection (λ = 210 nm) to quantify purity (>97%) .

Advanced Research Questions

Q. How does the alkyl chain length in mercaptopropionate esters influence their reactivity in thiol-ene polymerization reactions?

- Methodological Answer :

- Steric Effects : Longer alkyl chains (e.g., tridecyl vs. methyl) reduce thiol group accessibility, slowing reaction kinetics. Use photo-DSC to measure polymerization rates under UV light .

- Solubility : Higher hydrophobicity necessitates non-polar solvents (e.g., toluene) for homogeneous mixing. Compare gelation times via rheometry .

Q. What are the environmental persistence and biodegradation pathways of this compound under aerobic conditions?

- Methodological Answer :

- Biodegradation Testing : Apply OECD 301F (manometric respirometry) to assess ready biodegradability. Expect persistence (>46% remaining after 28 days) based on structural analogs like methyl 3-mercaptopropionate .

- Microbial Pathways : Inoculate sediment slurries with Variovorax paradoxus to study cleavage into 3-mercaptopropionic acid (3-MPA) and subsequent oxidation to 3-sulfinopropionate .

Q. What mechanistic insights explain the role of this compound in crosslinking polymer networks?

- Methodological Answer :

- Thiol-Ene Click Chemistry : Utilize real-time FTIR to track thiol consumption during UV-initiated reactions with ene monomers (e.g., divinyl sulfone). Calculate conversion rates using the Mayr-Patz equation .

- Network Dynamics : Perform swelling experiments in THF to measure crosslink density via Flory-Rehner theory .

Retrosynthesis Analysis